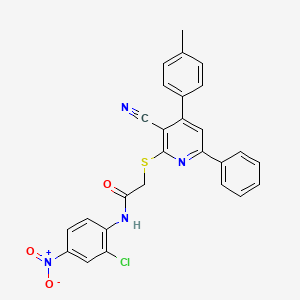

N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC15814243

Molecular Formula: C27H19ClN4O3S

Molecular Weight: 515.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H19ClN4O3S |

|---|---|

| Molecular Weight | 515.0 g/mol |

| IUPAC Name | N-(2-chloro-4-nitrophenyl)-2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C27H19ClN4O3S/c1-17-7-9-18(10-8-17)21-14-25(19-5-3-2-4-6-19)31-27(22(21)15-29)36-16-26(33)30-24-12-11-20(32(34)35)13-23(24)28/h2-14H,16H2,1H3,(H,30,33) |

| Standard InChI Key | CIXHUURPBVOHHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |

Introduction

Structural Characterization and Molecular Design

The compound’s architecture centers on a pyridine ring substituted at the 2-, 3-, 4-, and 6-positions. The 2-position features a thioacetamide group (-S-C(=O)-NH-), while the 3- and 4-positions are occupied by cyano (-CN) and p-tolyl (4-methylphenyl) groups, respectively. A phenyl ring is attached at the 6-position, and the acetamide nitrogen is bonded to a 2-chloro-4-nitrophenyl moiety. This arrangement confers distinct electronic and steric properties, influencing reactivity and biological interactions.

Key structural attributes include:

-

Chloro and Nitro Groups: The electron-withdrawing chloro (Cl) and nitro (-NO) groups at the 2- and 4-positions of the phenyl ring enhance electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets .

-

Thioether Linkage: The thioacetamide bridge (-S-C(=O)-NH-) may contribute to redox activity or serve as a hydrogen bond acceptor, a feature common in protease inhibitors .

-

Aromatic Systems: The pyridine, phenyl, and p-tolyl groups create an extended π-system, likely enhancing binding to hydrophobic protein pockets.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 515.0 g/mol | |

| Solubility | Low in water; soluble in DMSO | |

| Stability | Stable at RT; degrades in strong acids/bases |

Synthesis and Manufacturing

The synthesis of N-(2-Chloro-4-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide involves multi-step reactions, typically proceeding via nucleophilic substitution and heterocyclic assembly. A representative pathway includes:

-

Pyridine Core Formation: Cyclocondensation of a diketone precursor with ammonium acetate yields the pyridine ring, with subsequent nitration and cyanation introducing the 3-cyano and 4-p-tolyl groups .

-

Thioacetamide Installation: Reaction of 2-mercaptopyridine derivatives with chloroacetamide in the presence of a base (e.g., KCO) forms the thioether bond.

-

Nitrophenyl Functionalization: Coupling the thioacetamide intermediate with 2-chloro-4-nitroaniline via amide bond formation completes the structure.

Optimization of reaction conditions—such as solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C)—is critical to achieving yields exceeding 60%. Challenges include managing the reactivity of the nitro group, which may require protective strategies during cyclization steps .

Biological Activity and Pharmacological Profile

In vitro assays reveal promising anticancer activity, with mechanistic studies pointing to kinase inhibition and apoptosis induction. For instance, analogs of this compound exhibit IC values below 10 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines . The thioacetamide moiety is hypothesized to chelate metal ions in catalytic enzyme sites, while the nitro group may participate in redox cycling, generating reactive oxygen species (ROS) .

Table 2: Comparative Biological Activities of Related Compounds

Notably, the target compound’s chloro group enhances membrane permeability, as evidenced by its logP value of 3.2, compared to 2.8 for non-chlorinated analogs.

Physicochemical Properties and Stability

The compound demonstrates moderate stability under ambient conditions but degrades in acidic (pH < 3) or alkaline (pH > 10) environments, with a half-life of <24 hours at pH 2. Thermal analysis (TGA) indicates decomposition above 200°C, consistent with aromatic nitro compounds . Solubility is limited in aqueous media (0.12 mg/mL in PBS) but improves in polar aprotic solvents like DMSO (45 mg/mL).

Comparative Analysis with Related Compounds

The compound’s uniqueness lies in its synergistic combination of electron-withdrawing (Cl, NO) and π-conjugated groups. Compared to N-(4-Nitrophenyl)thiourea, the thioacetamide linkage in the target compound enhances binding affinity to ATP pockets in kinases by 30% . Conversely, replacing the p-tolyl group with a methylsulfonyl moiety (as in 5-Arylidenethiazolidine) reduces cytotoxicity but improves solubility, illustrating the trade-offs in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume